molecular formula C11H10N2O4 B8277210 6,7-Dimethoxy-8-nitro-isoquinoline

6,7-Dimethoxy-8-nitro-isoquinoline

カタログ番号: B8277210
分子量: 234.21 g/mol
InChIキー: ICYOADYMXLHXDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-8-nitro-isoquinoline is a nitro-substituted isoquinoline derivative characterized by methoxy groups at positions 6 and 7 and a nitro group at position 6. Isoquinolines are known for diverse biological activities, including smooth muscle relaxation, receptor binding, and enzyme modulation . The methoxy and nitro substituents likely influence electronic properties, solubility, and binding interactions.

特性

分子式

C11H10N2O4

分子量

234.21 g/mol

IUPAC名

6,7-dimethoxy-8-nitroisoquinoline

InChI

InChI=1S/C11H10N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h3-6H,1-2H3

InChIキー

ICYOADYMXLHXDL-UHFFFAOYSA-N

正規SMILES

COC1=C(C(=C2C=NC=CC2=C1)[N+](=O)[O-])OC

製品の起源

United States

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural analogs, emphasizing substituent positions and functional groups:

Compound Name Substituents Molecular Formula Key Features Reference
6,7-Dimethoxy-8-nitro-isoquinoline 6,7-OCH₃; 8-NO₂ C₁₁H₁₀N₂O₅ Hypothesized nitro group enhances electron-withdrawing effects. N/A
7-Methoxy-8-nitroisoquinoline 7-OCH₃; 8-NO₂ C₁₀H₈N₂O₃ Nitro at position 8; lacks 6-OCH₃. Limited synthesis data available.
4-Chloro-6,7-dimethoxyquinoline 4-Cl; 6,7-OCH₃ C₁₁H₁₀ClNO₂ Planar structure with intramolecular C–H⋯Cl interactions. Synthesized via POCl₃.
6,7-Dimethoxy-4-(4'-aminobenzyl)isoquinoline (DMABI) 6,7-OCH₃; 4-(4'-NH₂-benzyl) C₁₈H₁₈N₂O₂ High-affinity intestinal membrane binding (Kd = 0.10 µM). Critical role of 6,7-OCH₃.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 6,7-OCH₃; 1-CH₃; 3,4-dihydro C₁₂H₁₅NO₂ Saturated ring reduces aromaticity; methyl group alters steric effects.

Physicochemical Properties

  • 4-Chloro-6,7-dimethoxyquinoline: Melting point = 403–404 K; planar structure with intramolecular interactions enhances crystallinity .
  • DMABI : Binds to three intestinal membrane proteins (36 kDa, 52 kDa, 26 kDa), with temperature-dependent saturation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6,7-dimethoxy-8-nitro-isoquinoline, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nitration of 6,7-dimethoxy-isoquinoline derivatives. Key steps include controlling nitration temperature (0–5°C) to minimize byproducts and using mixed acid (HNO₃/H₂SO₄) for regioselectivity. Post-reaction purification via recrystallization (e.g., ethanol/water) improves purity. For optimization, vary stoichiometry (e.g., 1.2–1.5 equivalents of HNO₃) and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy groups at C6/C7, nitro at C8).
  • HPLC-MS for purity assessment (≥95% recommended for pharmacological studies).
  • Elemental Analysis to verify empirical formula (e.g., C₁₁H₁₀N₂O₅).
  • Melting Point consistency (compare with literature values, e.g., 145–148°C) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light.
  • Decomposition Risks : Thermal decomposition (>150°C) may release NOₓ and CO; use fume hoods during synthesis.
  • PPE : Wear nitrile gloves, lab coats, and goggles. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can diastereoselectivity challenges in this compound derivatives be addressed during chiral synthesis?

  • Methodology : For chiral modifications (e.g., Reissert compound formation), use bulky chiral auxiliaries (e.g., 9-phenylmenthyl) to enhance steric hindrance and diastereomeric ratios (up to 80:20). Anion stabilization (e.g., NaH in DMF at −40°C) improves selectivity. Purify diastereomers via fractional crystallization (e.g., hexane/ethyl acetate) .

Q. What analytical strategies resolve discrepancies in pharmacological activity data for this compound analogs?

  • Methodology :

  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Metabolite Profiling : Employ LC-QTOF-MS to identify active metabolites interfering with assays.
  • Receptor Binding Studies : Radioligand competition assays (e.g., ³H-labeled antagonists) validate target engagement specificity .

Q. How can researchers optimize the stability of this compound in aqueous buffers for in vitro studies?

  • Methodology :

  • pH Adjustment : Maintain pH 6.5–7.5 (PBS buffer) to prevent nitro group hydrolysis.
  • Co-Solvents : Use 10% DMSO or cyclodextrins to enhance solubility without destabilization.
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor degradation via UPLC at 0, 7, 14 days .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nitration regioselectivity).
  • Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., kinase inhibitors).
  • SAR Analysis : MOE or Schrödinger Suite links structural modifications (e.g., methoxy vs. ethoxy) to activity trends .

Data Contradiction & Validation

Q. How should conflicting cytotoxicity data for this compound derivatives be reconciled across studies?

  • Methodology :

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
  • Assay Standardization : Normalize results to reference compounds (e.g., doxorubicin).
  • Meta-Analysis : Use RevMan or R to pool data from ≥3 independent studies, adjusting for batch effects .

Applications in Method Development

Q. What protocols validate this compound as an internal standard in LC-MS bioanalysis?

  • Methodology :

  • Matrix Effects : Spike compound into plasma/urine and compare peak areas (acceptance: ±15% variation).
  • Linearity : Test 5–1000 ng/mL (R² ≥0.99).
  • Stability : Freeze-thaw (3 cycles) and benchtop (24 hr) stability assessments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。